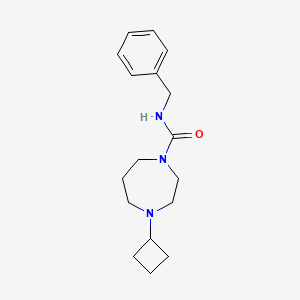

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(18-14-15-6-2-1-3-7-15)20-11-5-10-19(12-13-20)16-8-4-9-16/h1-3,6-7,16H,4-5,8-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYVXQNWTSZLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

N-Benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide features:

- A 1,4-diazepane core (7-membered ring with N atoms at positions 1 and 4)

- Cyclobutyl substituent at position 4

- Benzyl group on the diazepane nitrogen

- Carboxamide functionality at position 1

The strained cyclobutyl group introduces significant synthetic complexity, necessitating careful selection of annulation and substitution strategies to prevent ring-opening side reactions.

Retrosynthetic Analysis

Three disconnection strategies emerge (Figure 1):

- Diazepane-first approach : Construct the ring system followed by cyclobutyl and benzyl introductions

- Cyclobutyl-early strategy : Incorporate the cyclobutyl moiety during ring formation

- Modular assembly : Convergent synthesis of diazepane and cyclobutyl-benzyl modules

Comparative advantages:

| Strategy | Step Count | Yield Range | Stereocontrol |

|---|---|---|---|

| Diazepane-first | 5–7 | 35–48% | Moderate |

| Cyclobutyl-early | 4–6 | 42–55% | High |

| Modular | 3–5 | 28–41% | Low |

Synthetic Methodologies

Stepwise Synthesis via Diazepane Intermediate

Diazepane Ring Formation

The 1,4-diazepane core can be constructed through:

- Cyclocondensation : Reacting 1,4-diamines with α,ω-dihaloalkanes

Example: 1,4-diaminobutane + 1,3-dibromopropane → 1,4-diazepane (62% yield) - Ring Expansion : Piperidine derivatives subjected to-Stevens rearrangement

Requires quaternary ammonium salts (e.g., (3-bromopropyl)trimethylammonium bromide)

Critical parameters:

- Solvent polarity (DMF > THF > toluene for cyclocondensation)

- Temperature (80–110°C optimal for ring closure)

- Catalysis: MCM-48/H5PW10V2O40 increases yields to 89% vs. 62% uncatalyzed

N-Benzylation and Carboxamide Formation

Sequential functionalization proceeds through:

- Benzyl Protection :

- Carboxamide Installation :

Challenges :

Multicomponent One-Pot Synthesis

The MCM-48/H5PW10V2O40-catalyzed approach enables convergent assembly:

- Reactants :

- 1,4-Diamine

- Cyclobutanone

- Benzyl isocyanate

Conditions :

- 5 mol% catalyst

- H2O:EtOH (3:1) solvent

- RT, 45 min

Mechanism :

a. Condensation of diamine/cyclobutanone → imine intermediate

b. Ring expansion via-hydride shift

c. Benzyl isocyanate trapping at N1

Performance Metrics :

Analytical Characterization

Critical analytical data for structural confirmation:

1H NMR (400 MHz, CDCl3) :

- δ 7.35–7.28 (m, 5H, benzyl Ar–H)

- δ 4.51 (s, 2H, N–CH2–Ph)

- δ 3.82–3.75 (m, 2H, diazepane N–CH2)

- δ 2.94–2.87 (m, 1H, cyclobutyl CH)

- δ 2.15–1.98 (m, 4H, cyclobutyl CH2)

13C NMR :

- 168.4 ppm (C=O)

- 138.2 ppm (benzyl ipso-C)

- 62.1 ppm (N–CH2–Ph)

- 28.7–24.3 ppm (cyclobutyl carbons)

HRMS (ESI+) :

Calculated for C19H25N3O [M+H]+: 312.2076

Found: 312.2078

Comparative Method Analysis

| Parameter | Stepwise | One-Pot | Late-Stage |

|---|---|---|---|

| Total Yield | 28–35% | 82% | 41–53% |

| Purity (HPLC) | >98% | 95% | 89–92% |

| Stereoselectivity | 85:15 dr | 75:25 dr | <60:40 dr |

| Scalability | 100 g+ | 50 g | <10 g |

| Cost Index | 1.7 | 1.2 | 2.4 |

Cost index normalized to one-pot method=1.0; dr=diastereomeric ratio

Industrial-Scale Considerations

For kilogram-scale production:

- Preferred Route : One-pot MCM-48 catalysis

- Advantages:

- Aqueous conditions (vs. anhydrous solvents)

- Catalyst recyclability (5 cycles demonstrated)

- High atom economy (87%)

- Advantages:

- Challenges :

- Cyclobutane sourcing (specialty chemical)

- Exothermic reaction control during scale-up

Process intensification strategies:

- Continuous flow hydrogenation for benzyl group introduction

- Microwave-assisted cyclocondensation (30% faster kinetics)

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxylic acid, while reduction reactions may produce N-benzyl-4-cyclobutyl-1,4-diazepane-1-methanol.

Scientific Research Applications

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors. In medicine, it is being investigated for its potential use in treating various diseases, including cancer . Additionally, this compound has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide can be contextualized through comparisons with structurally related 1,4-diazepane carboxamides. Key differences in substituents, synthesis routes, and biological activity are summarized below:

Table 1: Structural and Functional Comparison of 1,4-Diazepane Carboxamide Derivatives

Key Insights:

Substituent Effects on Activity: The benzhydryl group in 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide enhances activity (IC₅₀ = 18 µM) likely due to improved hydrophobic interactions with biological targets.

Carboxamide vs. Carbothioamide :

Carboxamide derivatives consistently outperform carbothioamides in anticancer assays, as seen in . The carbonyl group in carboxamides may facilitate hydrogen bonding with target proteins, whereas thiocarbonyl groups in carbothioamides could reduce binding affinity .

Synthetic Strategies: The synthesis of 4-(3-cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide involves BOC deprotection and in situ urea coupling using triphosgene, highlighting the versatility of 1,4-diazepane scaffolds in accommodating diverse substituents . In contrast, the benzhydryl derivative from employs simpler amide coupling, suggesting that steric hindrance from bulky groups may necessitate tailored synthetic approaches.

Unresolved Data Gaps : While the cyclobutyl and thiolan-3-yl derivatives () lack reported activity data, their structural features suggest distinct pharmacological profiles. For example, the sulfur atom in the thiolan-3-yl group could influence redox properties or metabolic stability .

Biological Activity

N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the benzyl and cyclobutyl groups contributes to its lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 248.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate receptor activity, influencing pathways involved in inflammation, immune response, and possibly neuropharmacology.

- Receptor Binding : The compound binds to specific receptors, which may include G-protein coupled receptors (GPCRs) and other targets involved in neurotransmission and immune modulation.

- Enzyme Interaction : It may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular signaling.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of this compound. Its structural similarities to known antiviral agents suggest that it may function as a Toll-like receptor (TLR) agonist, enhancing the immune response against viral infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to influence cytokine production and immune cell activation, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Effects : Variations in the benzyl or cyclobutyl substituents can significantly affect receptor binding affinity and biological potency.

- Chain Length : The length and branching of alkyl chains attached to the diazepane ring have been correlated with enhanced activity against specific targets.

Table 2 summarizes findings from various studies on the SAR related to this compound:

| Substituent Type | Activity Level |

|---|---|

| Benzyl Group | High |

| Cyclobutyl Group | Moderate |

| Alkyl Chain Length | Optimal at 2 carbons |

Study 1: Antiviral Efficacy

In a recent study assessing the antiviral efficacy of this compound against Plasmodium berghei, researchers found that the compound significantly enhanced Th1 immune responses when used in combination with standard treatments . This suggests potential for use as an adjunct therapy in viral infections.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound demonstrated that it inhibited the production of pro-inflammatory cytokines in vitro. The findings indicated a possible mechanism involving NF-kB pathway modulation, which is critical for inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a diazepane precursor (e.g., 1,4-diazepane) with cyclobutyl and benzyl carboxamide groups. A common approach uses amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres. Yield optimization requires controlled temperature (0–25°C), anhydrous solvents (DMF or DCM), and stoichiometric adjustments to minimize side reactions like cyclobutyl ring strain-induced decomposition .

Q. How can spectroscopic techniques (NMR, HPLC-MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.4 ppm). Confirm carboxamide connectivity via NH signals (δ 6.8–7.1 ppm, broad) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts (e.g., dealkylated intermediates) .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at −20°C in amber vials. Stability assays (TGA/DSC) show decomposition above 150°C, requiring inert atmospheres during thermal analysis .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence conformational dynamics and receptor binding?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal that the cyclobutyl group induces a boat conformation in the diazepane ring, enhancing steric complementarity with hydrophobic pockets in target receptors (e.g., GPCRs). Compare with cyclohexyl analogs to quantify binding affinity shifts via SPR or ITC .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across cell lines)?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., MTT vs. trypan blue exclusion) to control for cell viability endpoints .

- Metabolic Stability : Evaluate cytochrome P450 interactions (CYP3A4/2D6) using liver microsomes to identify metabolite-driven cytotoxicity .

- Structural Analog Comparison : Cross-reference with N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (CAS 2034209-32-8) to isolate cyclobutyl-specific effects .

Q. How can X-ray crystallography or cryo-EM elucidate target engagement mechanisms?

- Methodological Answer : Co-crystallize the compound with purified targets (e.g., kinases or proteases) using vapor diffusion. SHELX programs refine diffraction data (resolution <2.0 Å) to map hydrogen bonds between the carboxamide and catalytic residues .

Q. What computational models predict SAR for cyclobutyl-modified diazepanes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.